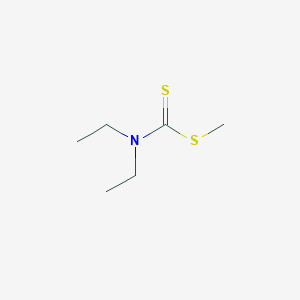

Methyl N,N-diethyldithiocarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRXPFCUABYLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218696 | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686-07-7 | |

| Record name | Methyl N,N-diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DIETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyldithiocarbamate Methyl Ester: A Technical Safety Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Introduction

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 686-07-7 | [3] |

| Molecular Formula | C6H13NS2 | [3] |

| Molecular Weight | 163.3 g/mol | [3] |

| Appearance | Not specified, likely a liquid | - |

| Solubility | Insoluble in ether, benzene. Water solubility not specified. | [4] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Vapor Density | Not available | - |

Known and Potential Hazards

While a specific Globally Harmonized System (GHS) classification for Diethyldithiocarbamate methyl ester is not available, the hazards of related dithiocarbamate compounds provide a basis for prudent handling. For instance, Sodium diethyldithiocarbamate is classified as harmful if swallowed and causes skin and serious eye damage.[5]

Toxicological Profile:

The primary toxicological concern with Diethyldithiocarbamate methyl ester is its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH).[2] This can lead to an alcohol-sensitizing reaction, similar to the effects of disulfiram.[2] In animal studies, administration of Me-DDC followed by an ethanol challenge resulted in a significant decrease in mean arterial pressure and an increase in heart rate.[2]

The toxicological properties of dithiocarbamates as a class can be broad. Some dithiocarbamic compounds have been reported to have teratogenic and/or carcinogenic potential.[4]

Safe Handling and Storage

Given the lack of a specific SDS, a cautious approach to handling and storage is paramount. The following recommendations are based on best practices for handling research chemicals and information from the SDS of related dithiocarbamate compounds.

Engineering Controls:

-

Work with Diethyldithiocarbamate methyl ester should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Gloves should be inspected before use and changed frequently.[7]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[4]

Hygiene Practices:

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Keep containers tightly closed when not in use.[6]

Emergency Procedures

Proactive planning for potential emergencies is a critical component of laboratory safety.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response:

In the event of a spill, the following general procedure, adapted from guidelines for dithiocarbamate salts, should be followed.

Spill Response Workflow

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, sulfur oxides, and carbon monoxide may be generated.[6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Stability and Reactivity

Understanding the stability and reactivity of a chemical is crucial for preventing hazardous reactions.

-

Chemical Stability: Dithiocarbamates are generally stable under normal conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of nitrogen and sulfur oxides.[4] Thio and dithiocarbamates can slowly decompose in aqueous solutions, a process that is accelerated by acids.[8]

Disposal Considerations

All waste containing Diethyldithiocarbamate methyl ester should be treated as hazardous waste.

-

Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5]

-

Do not allow the material to enter drains or waterways.[6]

Conclusion

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium diethyldithiocarbamate trihydrate. Retrieved from [Link]

-

Carl ROTH. (2024, March 3). Safety Data Sheet: Silver diethyldithiocarbamate. Retrieved from [Link]

-

Suvchem Laboratory Chemicals. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE. Retrieved from [Link]

-

Gelest, Inc. (2015, November 16). CADMIUM DIETHYLDITHIOCARBAMATE, 96%. Retrieved from [Link]

-

PubChem. (n.d.). Methyl N,N-diethyldithiocarbamate. Retrieved from [Link]

-

HIMEDIA. (n.d.). Page 1 of 7 1 Identification of the substances/ mixture and of the company/ undertaking 1.1 Product Identifiers Product Number -. Retrieved from [Link]

-

Loba Chemie. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE TRIHYDRATE EXTRA PURE. Retrieved from [Link]

-

Faiman, M. D., et al. (1984). Diethyldithiocarbamic acid-methyl ester: a metabolite of disulfiram and its alcohol sensitizing properties in the disulfiram-ethanol reaction. Alcoholism: Clinical and Experimental Research, 8(4), 412-419. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Diethyldithiocarbamic acid-methyl ester: a metabolite of disulfiram and its alcohol sensitizing properties in the disulfiram-ethanol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H13NS2 | CID 12704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide on the Potential Endocrine-Disrupting Effects of Methyl N,N-diethyldithiocarbamate

Abstract

This technical guide provides a comprehensive overview of the potential endocrine-disrupting effects of Methyl N,N-diethyldithiocarbamate (Me-DDTC). Synthesizing current toxicological data and established regulatory testing frameworks, this document is intended for researchers, scientists, and drug development professionals. We delve into the known metabolic pathways of Me-DDTC's parent compound, disulfiram, and extrapolate potential mechanisms of endocrine disruption based on the broader class of dithiocarbamates. This guide offers detailed, field-proven protocols for a battery of in vitro and in vivo assays designed to rigorously assess interactions with the estrogenic, androgenic, thyroidal, and steroidogenic pathways. Our objective is to provide a robust scientific framework for the evaluation of Me-DDTC and similar compounds, ensuring both technical accuracy and a self-validating system of inquiry.

Introduction: The Endocrine Disruption Paradigm and this compound

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[1][2] This interference can lead to adverse health effects in an organism or its progeny. This compound (Me-DDTC) is a metabolite of the well-known drug disulfiram, used in the treatment of alcohol dependence. Disulfiram and its metabolites, including diethyldithiocarbamate (DDTC), are known to exert a range of biological effects, including enzyme inhibition.[3] Notably, Me-DDTC is listed as a potential endocrine-disrupting compound, warranting a thorough investigation of its potential to interfere with hormonal homeostasis.

While direct, comprehensive studies on the endocrine-disrupting profile of Me-DDTC are limited, the broader class of dithiocarbamates has been shown to impact the endocrine system, particularly thyroid function and reproductive health.[1] This guide, therefore, will extrapolate potential mechanisms and outline a testing strategy based on the known effects of structurally related dithiocarbamates and the established OECD (Organisation for Economic Co-operation and Development) framework for the testing of potential EDCs.

Metabolic Fate and Potential Mechanisms of Endocrine Disruption

Me-DDTC is a methylated metabolite of DDTC, which is formed from the reduction of disulfiram.[3][4] The primary mechanism of action for disulfiram and its metabolites is the inhibition of aldehyde dehydrogenase (ALDH).[3] However, the reactivity of the dithiocarbamate functional group suggests other potential molecular interactions that could lead to endocrine disruption.

Potential for Thyroid Disruption

Several dithiocarbamates are known to interfere with thyroid hormone synthesis. The primary mechanism is believed to be the inhibition of thyroid peroxidase (TPO), a key enzyme in the iodination of tyrosine residues on thyroglobulin, a critical step in the formation of thyroid hormones.

-

Hypothesized Mechanism: Me-DDTC, by virtue of its dithiocarbamate structure, may chelate copper or interact with the heme prosthetic group of TPO, thereby inhibiting its enzymatic activity. This would lead to reduced synthesis of thyroxine (T4) and triiodothyronine (T3), potentially causing hypothyroidism and subsequent disruption of the hypothalamic-pituitary-thyroid (HPT) axis.

Interference with Steroidogenesis

Steroidogenesis, the biosynthesis of steroid hormones from cholesterol, is a complex enzymatic cascade. Several enzymes in this pathway, particularly those belonging to the cytochrome P450 superfamily, are potential targets for xenobiotics.

-

Hypothesized Mechanism: Me-DDTC and its metabolites may inhibit key steroidogenic enzymes such as CYP11A1 (cholesterol side-chain cleavage), 3β-hydroxysteroid dehydrogenase (3β-HSD), CYP17A1 (17α-hydroxylase/17,20-lyase), or aromatase (CYP19A1). Inhibition of these enzymes could lead to altered levels of circulating steroid hormones, including corticosteroids, androgens, and estrogens.

Interaction with Nuclear Receptors

Endocrine disruption can occur through direct interaction with nuclear hormone receptors, leading to agonistic or antagonistic effects.

-

Hypothesized Estrogenic/Anti-estrogenic Effects: Me-DDTC may bind to the estrogen receptor (ERα and/or ERβ), either mimicking the effects of estradiol (agonist activity) or blocking its action (antagonist activity). This could lead to disruptions in female reproductive health and development.

-

Hypothesized Androgenic/Anti-androgenic Effects: Similarly, Me-DDTC could interact with the androgen receptor (AR), either mimicking testosterone/dihydrotestosterone or blocking their effects. Such interactions could impact male reproductive development and function.

Below is a conceptual workflow for the assessment of potential endocrine-disrupting effects of a test chemical like this compound.

Caption: Potential interaction of Me-DDTC with the estrogen receptor signaling pathway.

Androgen Receptor Signaling Pathway

Caption: Potential interaction of Me-DDTC with the androgen receptor signaling pathway.

Conclusion and Future Directions

While this compound is identified as a potential endocrine disruptor, there is a clear data gap in the scientific literature regarding its specific effects and mechanisms of action. Based on the known activities of the broader class of dithiocarbamates, there is a plausible basis for concern regarding its potential to disrupt thyroid and steroid hormone homeostasis.

The tiered testing strategy outlined in this guide, utilizing validated OECD in vitro and in vivo assays, provides a robust framework for a comprehensive hazard assessment. Future research should prioritize direct testing of Me-DDTC in these assays to move beyond extrapolation and provide definitive data on its endocrine-disrupting potential. Mechanistic studies to identify specific molecular targets within the thyroid and steroidogenic pathways are also warranted. Such data are essential for accurate risk assessment and informed decision-making in the context of drug development and chemical safety.

References

-

OECD (2009), Test No. 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

Korach, K. S. (1984). The role of the estrogen receptor in diethylstilbestrol toxicity. Environmental Health Perspectives, 55, 175–180. [Link]

-

Hart, B. W., & Faiman, M. D. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 20(4), 754–759. [Link]

-

OECD (2009), Test No. 441: Hershberger Bioassay in Rats, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

Kadohama, N., Wakisaka, Y., & Kudo, K. (1991). Consideration of the use of 17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5-α-androstan-3-one (4MA), a 5α-reductase inhibitor, in prostate cancer therapy. The Prostate, 18(2), 143–152. [Link]

-

De Felici, M., & D'Alessandro, A. (2011). The effects of the endocrine disruptors dithiocarbamates on the mammalian ovary with particular regard to mancozeb. Current pharmaceutical design, 17(26), 2824–2829. [Link]

-

Concept Life Sciences. Androgen Receptor assay, Test No458. [Link]

-

De Felici, M., & D'Alessandro, A. (2011). The Effects of the Endocrine Disruptors Dithiocarbamates on the Mammalian Ovary with Particular Regard to Mancozeb. ResearchGate. [Link]

-

Sharkawi, M. (1982). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Drug metabolism and disposition: the biological fate of chemicals, 10(5), 543–544. [Link]

-

Myung, J. K., & Sadar, M. D. (2012). An androgen receptor N-terminal domain antagonist for treating prostate cancer. The Journal of clinical investigation, 122(10), 3425–3430. [Link]

-

DB-ALM (2016). Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [Link]

-

Korach, K. S. (1984). The Role of the Estrogen Receptor in Diethylstilbestrol Toxicity. ResearchGate. [Link]

-

Pinto, L., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Molecules, 28(14), 5439. [Link]

-

De Felici, M., & D'Alessandro, A. (2011). The effects of the endocrine disruptors dithiocarbamates on the mammalian ovary with particular regard to mancozeb. Current pharmaceutical design, 17(26), 2824–2829. [Link]

-

He, B., et al. (2015). N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer. International journal of molecular sciences, 16(4), 7762–7785. [Link]

-

Guarnotta, V., & Giordano, C. (2017). Thyroid Disruption: Mechanisms and Clinical Implications in Human Health. Alternative Medicine Review, 14(4), 326-346. [Link]

-

DB-ALM (2015). Method Summary n° 455 : Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. JRC Big Data Analytics Platform. [Link]

-

EURL ECVAM. Transactivation assay for detection of androgenic activity of chemicals. [Link]

-

Kanno, J., et al. (2003). The OECD program to validate the rat uterotrophic bioassay: an overview. Environmental Health Perspectives, 111(12), 1530–1534. [Link]

-

Korach, K. S. (1984). DES biological actions involving receptor mediated activities as a mechanism for its toxicity. In Diethylstilbestrol toxicity (pp. 175-180). [Link]

-

Labcorp. (2021). Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection. [Link]

-

Diamanti-Kandarakis, E., et al. (2009). Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action. Endocrine Reviews, 30(4), 293–342. [Link]

-

Gilbert, M. E., & Zoeller, R. T. (2018). Thyroid Disruptors: Extrathyroidal Sites of Chemical Action and Neurodevelopmental Outcome - An Examination Using Triclosan and Perfluorohexane Sulfonate (PFHxS). Endocrinology, 159(1), 19–33. [Link]

-

Muthyala, R. S., et al. (2004). Estrogen to antiestrogen with a single methylene group resulting in an unusual steroidal selective estrogen receptor modulator. Journal of medicinal chemistry, 47(16), 4005–4014. [Link]

-

Ohta, R., et al. (2017). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. The Journal of toxicological sciences, 42(4), 437–446. [Link]

-

Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779–2796. [Link]

-

IIVS (Institute for In Vitro Sciences). OECD 455: Estrogen receptor transcriptional activation (ERTA). [Link]

-

Oladipo, A. O., et al. (2021). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 26(23), 7338. [Link]

-

Kim, J., et al. (2023). Integrative in silico and in vitro approach for clarifying mode of action to activate estrogen receptor alpha and lipid accumulation by methiocarb. Journal of Hazardous Materials, 445, 130541. [Link]

-

Fini, J. B., et al. (2017). Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment. Frontiers in neuroendocrinology, 47, 13–31. [Link]

-

Owens, W., et al. (2006). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol. Environmental health perspectives, 114(8), 1259–1265. [Link]

-

Urosphere. Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. [Link]

-

Li, H., et al. (2023). Tricyclic Diterpenoids Selectively Suppress Androgen Receptor-Positive Prostate Cancer Cells. Molecules, 28(12), 4758. [Link]

-

OECD (2012), Test No. 457: BG1Luc Estrogen Receptor Transactivation Test Method for Identifying Estrogen Receptor Agonists and Antagonists, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

Patrick, L. (2009). Thyroid disruption: mechanism and clinical implications in human health. Alternative medicine review : a journal of clinical therapeutic, 14(4), 326–346. [Link]

-

LaRocca, J., et al. (2023). Evaluating H295R steroidogenesis assay data for robust interpretation. Regulatory toxicology and pharmacology : RTP, 143, 105445. [Link]

-

Patrick, L. (2009). Thyroid Disruption: Mechanisms and Clinical Implications in Human Health. ResearchGate. [Link]

-

Owens, W., et al. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental Health Perspectives, 115(5), 671–678. [Link]

-

Kanno, J., et al. (2003). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 111(12), 1530–1534. [Link]

-

OECD (2016), Test No. 478: Rodent Dominant Lethal Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

OECD (2016), Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists, OECD Series on Testing and Assessment, No. 193, OECD Publishing, Paris. [Link]

-

Concept Life Sciences. Androgen Receptor assay, Test No458. [Link]

-

PubChem. Methyl-N,N-diethylthiocarbamate. [Link]

-

van der Stel, W., et al. (2023). Enhanced H295R steroidogenesis assay and its predictive value for female reproductive toxicity. bioRxiv. [Link]

-

Owens, W., et al. (2006). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol. Semantic Scholar. [Link]

-

Wang, Q., et al. (2009). Androgen Receptor Regulates a Distinct Transcription Program in Androgen-Independent Prostate Cancer. Cell, 138(2), 245–256. [Link]

Sources

- 1. The effects of the endocrine disruptors dithiocarbamates on the mammalian ovary with particular regard to mancozeb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Copper (II) using N,N-Diethyldithiocarbamate as a Chromogenic Chelating Agent

Authored by: A Senior Application Scientist

Introduction: The Imperative for Sensitive Copper Quantification

Copper is a ubiquitous element, essential for numerous biological processes as a cofactor in metalloenzymes, yet toxic in excess. Its monitoring in environmental waters, biological tissues, pharmaceuticals, and industrial materials like steel alloys is of paramount importance.[1] A variety of analytical techniques are employed for this purpose, but spectrophotometry remains a highly accessible, cost-effective, and reliable method.

The success of spectrophotometric analysis hinges on the use of a chelating agent that reacts with the target metal ion to form a stable, colored complex. Sodium N,N-diethyldithiocarbamate (NaDDTC) has long been established as a superior reagent for copper determination.[1][2] It offers high sensitivity and, with appropriate control of experimental conditions, excellent selectivity. This application note provides a comprehensive guide to the principles, protocols, and performance characteristics of this robust analytical method, intended for researchers, quality control analysts, and drug development professionals.

Principle of the Method: The Chelation of Copper (II)

The analytical methodology is based on the reaction between copper (II) ions and N,N-diethyldithiocarbamate (DDTC⁻) anions in a weakly acidic to neutral aqueous solution. Two molecules of the bidentate DDTC⁻ ligand chelate a single Cu(II) ion, forming a stable, square planar coordination complex, bis(N,N-diethyldithiocarbamato)copper(II), often abbreviated as Cu(DDTC)₂.[2][3]

This complex is characterized by its distinct yellow-brown color and its high solubility in non-polar organic solvents such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or butyl acetate.[1][4] The intense color is due to a ligand-to-metal charge transfer (LMCT) band, which exhibits a strong absorbance maximum (λmax) at approximately 435-440 nm.[2][4][5] The absorbance of the organic extract at this wavelength is directly proportional to the concentration of copper in the original sample, forming the basis for quantitative analysis via Beer's Law.

Caption: Chelation of a Cu(II) ion by two DDTC ligands.

Reagents, Instrumentation, and Materials

Instrumentation

-

UV-Visible Spectrophotometer: Capable of measurements at 435 nm, with a spectral bandwidth of ≤ 2 nm.

-

pH Meter: Calibrated with standard buffers.

-

Analytical Balance: Accurate to 0.1 mg.

-

Glassware: Class A volumetric flasks, pipettes, and separatory funnels.

Reagent Preparation

-

Standard Copper Stock Solution (1000 µg/mL): Dissolve 1.000 g of high-purity copper metal in a minimal volume of dilute nitric acid (1:1). Gently heat to aid dissolution. Cool and quantitatively transfer to a 1000 mL volumetric flask, diluting to the mark with deionized water. Alternatively, use a commercially available certified copper standard.

-

Working Copper Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 1000 mL volumetric flask and dilute to the mark with deionized water. Prepare fresh as needed.

-

Sodium N,N-Diethyldithiocarbamate (NaDDTC) Solution (0.1% w/v): Dissolve 0.1 g of NaDDTC trihydrate in 100 mL of deionized water. This solution can be unstable and should be prepared fresh daily for optimal results.[4]

-

Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust to pH 5.0 using a pH meter.[4]

-

Citrate Buffer/Masking Agent (25% w/v): Dissolve 125 g of citric acid in approximately 250 mL of water, add 10 mL of dilute sulfuric acid (1+1), and dilute to 500 mL.[1] This solution helps to mask interference from ions like iron.

-

Ammonia Solution: For pH adjustment.

-

Organic Solvent: Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃), or Butyl Acetate. (Note: Use appropriate ventilation and safety precautions as these solvents are hazardous).

Experimental Protocols

Protocol 1: Generation of a Calibration Curve

A calibration curve is essential for determining the concentration of unknown samples.

-

Prepare Standards: Into a series of 125 mL separatory funnels, pipette 0, 1.0, 2.0, 5.0, 10.0, and 15.0 mL of the 10 µg/mL working copper standard solution. This corresponds to 0, 10, 20, 50, 100, and 150 µg of copper.

-

Dilution and pH Adjustment: Add deionized water to each funnel to bring the total volume to approximately 50 mL. Add 10 mL of the acetate buffer (pH 5.0).

-

Complex Formation: Add 10 mL of the 0.1% NaDDTC solution to each funnel. Stopper and shake vigorously for 15-30 seconds. A yellow-brown color will develop immediately in the standards containing copper.

-

Solvent Extraction: Accurately pipette 20 mL of the chosen organic solvent (e.g., butyl acetate) into each funnel.[1] Shake vigorously for 30-60 seconds to extract the Cu(DDTC)₂ complex into the organic phase. Allow the layers to separate completely.

-

Measurement: Drain the lower aqueous layer and discard. Transfer the colored organic layer into a clean, dry beaker, taking care to avoid any remaining water droplets. Measure the absorbance of each solution at 435 nm against the organic solvent used as a blank.

-

Plotting: Plot a graph of absorbance versus the mass of copper (in µg). The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.

Protocol 2: Analysis of an Aqueous Sample

-

Sample Preparation: Take a known aliquot of the sample (e.g., 50 mL) and place it in a 125 mL separatory funnel. If the sample contains suspended solids, it should be filtered first. If the expected copper concentration is high, dilute the sample accordingly with deionized water.

-

Handling Interferences: If interfering ions like iron, nickel, or cobalt are suspected, add 10 mL of the citric acid solution as a masking agent before pH adjustment.[1]

-

pH Adjustment: Adjust the sample pH to approximately 5.0 using the acetate buffer or dropwise addition of ammonia/acid.[4] While some protocols report optimal extraction at higher pH values (up to pH 9), reagent stability decreases below pH 4 and copper can precipitate as Cu(OH)₂ above pH 8.[4][6] A pH of 5.0-6.0 is a reliable starting point.

-

Complexation and Extraction: Follow steps 3 and 4 from Protocol 1 (Generation of a Calibration Curve).

-

Measurement: Measure the absorbance of the sample's organic extract at 435 nm against a reagent blank (prepared using deionized water instead of the sample).

-

Quantification: Determine the mass of copper in the sample aliquot by reading it from the calibration curve. Calculate the final concentration in the original sample using the following formula:

Copper (µg/L) = (Mass of Cu from curve (µg) / Volume of sample aliquot (L))

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Frontiers | Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis [frontiersin.org]

- 4. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent | Chemical Engineering Transactions [cetjournal.it]

Application Note: HPLC Method Development for Sensitive Analyte Quantitation Using N,N-Diethyldithiocarbamate Derivatization Strategies

Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet its efficacy is often limited by the inherent properties of the analyte, such as poor UV absorbance or low concentration. Chemical derivatization addresses this challenge by modifying the analyte to enhance its detectability. This application note provides an in-depth guide to HPLC method development using N,N-diethyldithiocarbamate (DTC) as a powerful derivatizing agent. We explore two primary, field-proven protocols: the derivatization of electrophilic compounds, such as epoxides, using a DTC salt, and the analysis of dithiocarbamate-based fungicides through methylation to form stable, UV-active esters like Methyl N,N-diethyldithiocarbamate. This guide offers detailed experimental protocols, method validation strategies, and expert insights into the causality behind experimental choices, empowering researchers to develop robust and sensitive analytical methods.

Introduction: The Rationale for Derivatization

In modern drug development and environmental analysis, the demand for highly sensitive and specific quantification of target molecules is paramount. Many compounds, however, lack a suitable chromophore for UV-Vis detection or are present at trace levels, making direct analysis challenging. Pre-column derivatization is an essential strategy that chemically modifies the analyte before its introduction into the HPLC system. The ideal derivatization reaction is rapid, quantitative, and produces a single, stable derivative with significantly improved detection characteristics.

N,N-Diethyldithiocarbamate (DTC) is a uniquely versatile reagent for this purpose. Its utility stems from two key chemical properties:

-

Strong Nucleophilicity: The sulfur atoms in the DTC anion are potent nucleophiles, enabling reactions with a wide range of electrophilic functional groups.

-

Inherent Chromophore: The dithiocarbamate functional group provides strong UV absorbance, allowing for sensitive detection of the resulting derivative.

This note will detail two distinct workflows that leverage these properties for robust HPLC analysis.

The Chemistry of Dithiocarbamate Derivatization

Mechanism A: Derivatization of Electrophiles with DTC

The primary mechanism involves the nucleophilic attack of the DTC anion, typically from a salt like Sodium N,N-diethyldithiocarbamate, on an electrophilic center in the analyte molecule. A classic application is the quantification of epoxides, which are highly reactive and often lack a native chromophore. The DTC anion readily opens the epoxide ring to form a stable dithiocarbamate ester.[1][2] This reaction is typically performed in excess of the DTC reagent to drive the reaction to completion. Excess, unreacted DTC can then be selectively decomposed by acidification, preventing interference during the chromatographic analysis.[1][2]

Caption: Workflow for derivatizing electrophiles with DTC.

Mechanism B: Derivatization of Dithiocarbamates via Methylation

For the analysis of dithiocarbamate fungicides (DTCs), the challenge lies in their instability and poor chromatographic properties.[3] The analytical strategy here is to convert the DTC anion into a more stable and less polar derivative. This is achieved by reacting the extracted DTCs with a methylating agent, such as methyl iodide.[4][5] The reaction proceeds via an S-alkylation mechanism, forming a stable S-methyl ester, namely this compound or a related structure, which is highly suitable for Reverse-Phase HPLC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

Application Notes and Protocols: Methyl N,N-diethyldithiocarbamate as a Robust Ligand for Gold Nanoparticle Synthesis in Drug Development

Introduction: The Need for Enhanced Stability in Gold Nanoparticle-Based Therapeutics

Gold nanoparticles (AuNPs) are at the forefront of nanomedicine, offering a versatile platform for diagnostics, imaging, and targeted drug delivery.[1][2][3] Their unique optical and electronic properties, coupled with a large surface area-to-volume ratio and biocompatibility, make them ideal candidates for therapeutic applications.[3] The efficacy of AuNPs in a biological milieu is, however, critically dependent on the stability of the ligand shell that coats their surface. This protective layer prevents aggregation and provides a scaffold for the attachment of targeting moieties and therapeutic payloads.

While thiol-based ligands have traditionally been the cornerstone of AuNP functionalization, their susceptibility to displacement in complex biological environments can lead to premature drug release and loss of targeting specificity. This application note details the use of methyl N,N-diethyldithiocarbamate as a superior alternative, offering a more robust and stable capping agent for the synthesis of AuNPs destined for drug development applications. Dithiocarbamates form strong, bidentate bonds with the gold surface, providing enhanced stability against ligand exchange and a reliable platform for the conjugation of biomolecules.[4][5][6]

The Dithiocarbamate Advantage: A Paradigm Shift in Ligand Chemistry

The superiority of dithiocarbamate ligands over traditional thiols stems from their chemical structure and bonding mechanism with the gold surface. Unlike the monodentate coordination of thiols, dithiocarbamates chelate the gold atoms through both sulfur atoms, creating a more thermodynamically stable interaction. This bidentate binding significantly increases the activation energy required for ligand dissociation, rendering the nanoparticle surface remarkably resistant to displacement by competing biological thiols such as glutathione, which is abundant in the intracellular environment.[5][6]

Furthermore, the in situ formation of dithiocarbamate ligands from the corresponding secondary amine (diethylamine) and carbon disulfide offers a streamlined and efficient one-pot synthesis and functionalization process.[5][7][8] This approach obviates the need for pre-synthesis of the ligand, simplifying the overall workflow and ensuring a fresh, reactive ligand for nanoparticle capping.

Experimental Protocol: Two-Phase Synthesis of this compound-Capped Gold Nanoparticles

This protocol is based on the well-established Brust-Schiffrin two-phase synthesis method, adapted for the use of dithiocarbamate ligands.[9][10][11][12] This method allows for the synthesis of monodisperse AuNPs in the 2-10 nm size range.

Materials and Reagents:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Tetraoctylammonium bromide (TOAB)

-

Sodium borohydride (NaBH₄)

-

Diethylamine

-

Carbon disulfide (CS₂)

-

Toluene

-

Ethanol

-

Milli-Q water

Instrumentation:

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Transmission Electron Microscope (TEM)

-

Dynamic Light Scattering (DLS) instrument

Protocol:

-

Preparation of the Gold Precursor Organic Phase:

-

Dissolve 30 mg of HAuCl₄·3H₂O in 25 mL of Milli-Q water.

-

Dissolve 150 mg of TOAB in 50 mL of toluene.

-

Combine the two solutions in a separatory funnel and shake vigorously for 5 minutes. The aqueous phase will become colorless as the AuCl₄⁻ ions are transferred to the organic phase, which will turn a deep orange color.

-

Separate the organic phase and transfer it to a 250 mL flask.

-

-

In Situ Formation of the Dithiocarbamate Ligand:

-

To the organic phase from step 1, add 50 µL of diethylamine.

-

Under vigorous stirring, add 30 µL of carbon disulfide. The solution will be stirred for 1 hour to allow for the formation of the N,N-diethyldithiocarbamate ligand.

-

-

Reduction and Nanoparticle Formation:

-

Prepare a fresh solution of 25 mg of NaBH₄ in 20 mL of ice-cold Milli-Q water.

-

Add the NaBH₄ solution dropwise to the vigorously stirred organic phase over a period of 15-20 minutes.

-

A color change from orange to dark brown/black will be observed, indicating the formation of gold nanoparticles.

-

Continue stirring for an additional 4 hours to ensure complete reaction and ligand capping.

-

-

Purification of the Gold Nanoparticles:

-

Transfer the reaction mixture to a separatory funnel and discard the aqueous phase.

-

Wash the organic phase three times with 50 mL of Milli-Q water.

-

Reduce the volume of the organic phase to approximately 5 mL using a rotary evaporator.

-

Add 100 mL of ethanol to precipitate the nanoparticles.

-

Centrifuge the mixture at 8000 rpm for 15 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in toluene.

-

Repeat the precipitation and centrifugation steps two more times to ensure the removal of excess ligand and TOAB.

-

The final product is a concentrated solution of this compound-capped gold nanoparticles in toluene.

-

Application in Drug Delivery: A Hypothetical Case Study

The robust nature of dithiocarbamate-capped AuNPs makes them an excellent platform for the delivery of potent anticancer drugs. The N,N-diethyldithiocarbamate ligand itself can be modified to incorporate a linker for drug conjugation.

Hypothetical Drug Conjugate System:

-

Modification of the Ligand: A derivative of diethylamine containing a terminal carboxylic acid group is used in the synthesis. This results in AuNPs capped with dithiocarbamate ligands presenting carboxyl groups on their surface.

-

Drug Conjugation: A potent anticancer drug, such as doxorubicin, which has a primary amine group, can be conjugated to the carboxylated AuNPs via carbodiimide chemistry (e.g., using EDC/NHS).

-

Targeting Moiety Attachment: A targeting ligand, such as an antibody or peptide that recognizes a specific receptor overexpressed on cancer cells, can also be conjugated to the nanoparticle surface.

This multi-functionalized nanoparticle system can then be administered intravenously. The targeting moiety will guide the nanoparticles to the tumor site, where they can be internalized by cancer cells. The acidic environment of the endosomes or lysosomes can then trigger the cleavage of an acid-labile linker, releasing the doxorubicin payload directly inside the cancer cells, thereby minimizing systemic toxicity.

Conclusion

This compound and its derivatives represent a significant advancement in the field of gold nanoparticle stabilization. Their robust bidentate binding to the gold surface provides superior stability compared to traditional thiol ligands, which is a critical attribute for the development of reliable and effective drug delivery systems. The straightforward in situ synthesis and functionalization protocol further enhances their appeal for researchers and drug development professionals. The adoption of dithiocarbamate-based ligands is poised to accelerate the translation of gold nanoparticle technology from the laboratory to clinical applications.

References

-

Vickers, M. S., Cookson, J., Beer, P. D., Bishop, P. T., & Thiebaut, B. (2006). Dithiocarbamate ligand stabilised gold nanoparticles. Journal of Materials Chemistry, 16(2), 209-215. [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Dithiocarbamate assembly on gold. Journal of the American Chemical Society, 127(22), 7328-7329. [Link]

-

Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid-liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801-802. [Link]

-

Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(26), 11798-11817. [Link]

-

Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of Thiol-Derivatized Gold Nanoparticles in a 2-Phase Liquid-Liquid System. ResearchGate. [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Dithiocarbamate Assembly on Gold. Journal of the American Chemical Society. [Link]

-

Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801. [Link]

-

Aghbash, K. O., Alamgholiloo, H., Pesyan, N. N., Khaksar, S., & Rostamnia, S. (2022). Gold nanoparticle decorated dithiocarbamate modified natural boehmite as a catalyst for the synthesis of biologically essential propargylamines. RSC Advances, 12(50), 32569-32577. [Link]

- N/A

-

Xu, X., Han, J., & Mirkin, C. A. (2008). A facile in situ generation of dithiocarbamate ligands for stable gold nanoparticle-oligonucleotide conjugates. Chemical Communications, (20), 2346-2348. [Link]

-

De Souza, C. D., Nogueira, B. R., & Rostelato, M. E. C. M. (2019). Structural and antimicrobial properties of synthesized gold nanoparticles using biological and chemical approaches. Journal of Nanomaterials, 2019. [Link]

- N/A

-

Xu, X., Han, J., & Mirkin, C. A. (2008). A Facile In situ Generation of Dithiocarbamate Ligands for Stable Gold Nanoparticle-Oligonucleotide Conjugates. The Royal Society of Chemistry. [Link]

-

de Souza, C. D., Nogueira, B. R., & Rostelato, M. E. C. M. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. Applied Sciences, 13(12), 6971. [Link]

- N/A

-

Yaqoob, T. J., Al-Ezzy, R. M. J., & Al-bahrani, W. A. (2022). Synthesis and Characterization of Gold Nanoparticles (AuNPs) by Utilizing Bioactive Compound of Imperata cylindrica (L.) Raeusch. Borneo Journal of Pharmacy, 5(3), 209-218. [Link]

-

Yaqoob, T. J., Al-Ezzy, R. M. J., & Al-bahrani, W. A. (2025). Biosynthesis of Gold Nanoparticles by Opuntia Ficus-Indica Extract and Processing Environmental Contamination of Eosin Dye. Advanced Journal of Chemistry, Section A, 8(7), 1188-1200. [Link]

- N/A

-

Singh, P., Pandit, S., Mokkapati, V. R. S. S., & Garg, A. (2018). Synthesis, characterization, and applications of gold nanoparticles. PharmacologyOnLine, 2, 199-211. [Link]

-

Dreaden, E. C., Alkilany, A. M., Huang, X., Murphy, C. J., & El-Sayed, M. A. (2012). Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. Chemical Society Reviews, 41(7), 2740-2779. [Link]

-

Singh, P., Pandit, S., Mokkapati, V. R. S. S., & Garg, A. (2018). Gold Nanoparticles: Synthesis and Applications in Drug Delivery. ResearchGate. [Link]

Sources

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. Dithiocarbamate Assembly on Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A facile in situ generation of dithiocarbamate ligands for stable gold nanoparticle-oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Dithiocarbamate ligand stabilised gold nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: The Role of Methyl N,N-diethyldithiocarbamate in Advanced Mineral Flotation

Introduction: The Imperative for Selective Collectors in Froth Flotation

Froth flotation is a cornerstone of the mineral processing industry, a sophisticated physicochemical method for separating valuable minerals from gangue based on differences in their surface hydrophobicity.[1][2] The efficacy of this process hinges on the judicious use of chemical reagents, chief among them being the "collector".[1][3] Collectors are specialized organic molecules that selectively adsorb onto the surface of target minerals, rendering them hydrophobic (water-repellent) and facilitating their attachment to air bubbles.[3][4] These mineral-laden bubbles rise to the surface to form a froth, which is then collected, yielding a concentrated mineral product.[1]

Among the various classes of collectors, sulphydryl collectors like dithiocarbamates have distinguished themselves due to their strong collecting power and selectivity, particularly for sulfide ores.[4] Dithiocarbamates, first discovered in 1850, are known for their robust bonding with metal ions and their ability to form insoluble metal-thiolate complexes, leading to rapid adsorption and fast flotation kinetics.[5] This guide focuses specifically on Methyl N,N-diethyldithiocarbamate (Me-DEDTC), a member of the dithiocarbamate family, detailing its mechanism, application, and optimized protocols for leveraging its capabilities in a research and development setting.

Profile of the Collector: this compound (Me-DEDTC)

Chemical Structure and Properties

This compound is a covalent dithiocarbamate derivative. Its molecular structure features a polar head group containing two sulfur atoms and a nitrogen atom, which serves as the active site for mineral interaction, and a non-polar hydrocarbon tail that imparts hydrophobicity.

-

Chemical Formula: C₆H₁₃NS₂

-

Key Functional Group: Dithiocarbamate (-NCS₂)

-

Mechanism of Action: Primarily chemisorption onto sulfide mineral surfaces.

The presence of the diethyl groups on the nitrogen atom and the methyl group on one of the sulfur atoms influences the collector's solubility, strength, and selectivity compared to other dithiocarbamate variants.[6]

Synthesis Overview

The synthesis of dithiocarbamates is generally straightforward and cost-effective.[7] A common pathway involves the reaction of a secondary amine (diethylamine) with carbon disulfide in the presence of a base (like sodium hydroxide) to form the sodium salt of the dithiocarbamate.[8] This can then be reacted with a methylating agent to produce this compound. For instance, a one-pot reaction might involve diethylamine, carbon disulfide, and a methylating agent like methyl chloride.[8][9]

The Causality of Collection: Mechanism of Action

The effectiveness of Me-DEDTC as a collector stems from its strong and selective chemical interaction with metal ions on the surface of sulfide minerals. This process, known as chemisorption, is far more robust than physical adsorption.

Theoretical and experimental studies have shown that anionic thiol collectors, like the dithiocarbamate group, bind to metal atoms in a bidentate fashion, forming stable chelate rings.[10] The two sulfur atoms in the dithiocarbamate head group act as electron donors, forming strong covalent bonds with metal cations (e.g., Cu²⁺, Pb²⁺, Zn²⁺) present on the mineral lattice.[8] This interaction is the primary reason for the collector's strong affinity for sulfide minerals. Computational studies confirm that dithiocarbamates exhibit a higher reactivity and binding ability compared to other common collectors like xanthates and dithiophosphates.[10]

Once adsorbed, the non-polar diethyl and methyl groups are oriented outwards from the mineral surface into the aqueous pulp. This hydrocarbon layer effectively transforms the naturally hydrophilic mineral surface into a hydrophobic one, creating the necessary condition for air bubble attachment and subsequent flotation.

Caption: Workflow for a laboratory-scale mineral flotation experiment.

Health, Safety, and Environmental Considerations

While effective, dithiocarbamates are not without their challenges. They are used commercially as fungicides and pesticides, and their degradation products can be of environmental concern. [7]The best-known derivative, disulfiram, is used as a drug to treat alcoholism. [7]Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling these reagents. Modern research trends are focused on synthesizing novel, more environmentally friendly, and biodegradable compounds to replace traditional, more toxic flotation collectors. [11]

Conclusion

This compound is a potent and versatile collector for the froth flotation of sulfide minerals. Its strong chemical affinity, driven by the formation of stable chelate complexes on mineral surfaces, results in high recovery and rapid flotation kinetics. Understanding the underlying mechanisms of adsorption and the influence of key parameters like pH and dosage is crucial for designing effective separation schemes. The protocols and insights provided in this guide offer a robust framework for researchers to explore and optimize the application of this powerful collector in their specific mineral processing challenges.

References

- Theoretical study on reactivity of different sulfide collectors and their binding affinity toward Cu(II), Zn(II) and Pb(II) ions. - ERA. (n.d.).

- CN101605608B - Dithiocarbamate collector and its application in mineral processing - Google Patents. (n.d.).

- Interfacial Adsorption Mechanism of Diethyldithiocarbamate in High-Sulfur Residue Flotation. (2023). MDPI.

- Three novel dithiocarbamate surfactants: Synthesis, DFT calculation and flotation mechanism to chalcopyrite | Request PDF. (n.d.). ResearchGate.

- US3464551A - Dialkyl dithiocarbamates as collectors in froth flotation - Google Patents. (n.d.).

- A non-inhibitor flotation process for selective enrichment of chalcopyrite from molybdenite by using 5-methyl diethyl dithiocarbamate-1,3,4-oxadiazole-2-thione. (n.d.). ResearchGate.

- Contemporary Research and Developments in the Low-Toxic Chelating Reagents for the Extraction of Non-Ferrous and Noble Metals from Poor Polymetallic Ores and Processing Tailings. (2023). MDPI.

- A novel surfactant S-benzoyl-N,N-diethyldithiocarbamate synthesis and its flotation performance to galena | Request PDF. (n.d.). ResearchGate.

- US5439115A - Process for selective flotation of copper-lead-zinc sulfide - Google Patents. (n.d.).

- US8376142B2 - Dithiocarbamate collectors and their use in the beneficiation of mineral ore bodies - Google Patents. (n.d.).

- The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore. (n.d.). Sabinet African Journals.

- Sulphydryl collectors in bulk and selective flotation. Part 2. Covalent dithiocarbamate derivatives. (1989). SAIMM.

- Interfacial Adsorption Mechanism of Diethyldithiocarbamate in High-Sulfur Residue Flotation. (2023). MDPI.

- Chalcopyrite Flotation, Molecular Design and Smart Industry: A Review. (2023). MDPI.

- WO2013059259A2 - Froth flotation processes - Google Patents. (n.d.).

- The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore. (2013). South African Journal of Chemical Engineering.

- A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2019). ResearchGate.

- How does copper-lead-zinc sulfide ore flotation work? (2025).

- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2022). MDPI.

- The formulation and use of mixed collectors in sulphide flotation. (2019). ResearchGate.

- Optimization of Cu–Zn Massive Sulphide Flotation by Selective Reagents. (2015). ResearchGate.

- The role of HABTC's hydroxamate and dithiocarbamate groups in chalcopyrite flotation. (2020). Minerals Engineering.

- Selective Flotation of Zinc and Lead from Sphalerite and Galena – Exploring Ecologically Sustainable and Economical Reagents. (2023). Chemical Engineering Transactions.

- Aquatic toxicological aspects of dithiocarbamates and related compounds. I. Short-term toxicity tests. (1988). Scilit.

Sources

- 1. CN101605608B - Dithiocarbamate collector and its application in mineral processing - Google Patents [patents.google.com]

- 2. US8376142B2 - Dithiocarbamate collectors and their use in the beneficiation of mineral ore bodies - Google Patents [patents.google.com]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.co.za [journals.co.za]

- 6. saimm.co.za [saimm.co.za]

- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. mdpi.com [mdpi.com]

Gas chromatography analysis of Methyl N,N-diethyldithiocarbamate

An Application Note and Protocol for the Gas Chromatographic Analysis of Methyl N,N-diethyldithiocarbamate

Abstract

This application note provides a comprehensive guide for the quantitative analysis of this compound (MeDEDTC) using gas chromatography (GC). MeDEDTC is a key metabolite of disulfiram and is also used as a ligand in chemical synthesis, making its accurate quantification critical in clinical, toxicological, and chemical research. The methodology detailed herein employs a robust sample preparation technique followed by analysis on a high-resolution capillary GC system, ensuring high sensitivity, selectivity, and reproducibility. We will delve into the rationale behind instrumental parameter selection, a step-by-step protocol for sample preparation and analysis, and data interpretation guidelines to ensure trustworthy and accurate results for researchers, scientists, and professionals in drug development.

Principle of the Method

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The fundamental principle involves vaporizing the sample in a heated injector, separating its components on a capillary column based on their differential partitioning between the mobile phase (an inert carrier gas) and the stationary phase, and finally detecting the analyte as it elutes from the column.

The choice of detector is paramount for achieving the required sensitivity and selectivity. Due to the presence of nitrogen and sulfur atoms in the MeDEDTC molecule, a Nitrogen-Phosphorus Detector (NPD) offers excellent selectivity and sensitivity, minimizing interference from matrix components that lack these elements. Alternatively, a Mass Spectrometer (MS) can be used as a detector, providing definitive identification based on the compound's mass spectrum and fragmentation pattern, which is considered the gold standard for confirmation. This guide will focus on an NPD-based method for its robustness and cost-effectiveness in routine quantitative analysis.

A critical consideration for dithiocarbamates is their potential for thermal degradation. Therefore, the selection of an appropriate injection temperature and a well-optimized oven temperature program is crucial to ensure the compound is efficiently volatilized without decomposition, thereby guaranteeing analytical accuracy.

Materials and Methods

Instrumentation and Reagents

-

Gas Chromatograph: A GC system equipped with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and an autosampler.

-

GC Column: A fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Reagents & Solvents:

-

This compound analytical standard (>99% purity)

-

Hexane (HPLC or GC grade)

-

Ethyl Acetate (HPLC or GC grade)

-

Sodium Sulfate (anhydrous)

-

Deionized Water (18.2 MΩ·cm)

-

Nitrogen (carrier and makeup gas, >99.999% purity)

-

Hydrogen (NPD fuel, >99.999% purity)

-

Compressed Air (NPD oxidant, zero grade)

-

Preparation of Standards and Samples

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of MeDEDTC analytical standard and dissolve it in 10.0 mL of ethyl acetate in a volumetric flask. This stock solution should be stored at 4°C and protected from light.

Working Calibration Standards (1 - 100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to cover the desired analytical range. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of MeDEDTC from an aqueous matrix (e.g., plasma, urine, or wastewater).

-

Sample Aliquoting: Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.

-

Extraction: Add 5.0 mL of hexane to the tube.

-

Agitation: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic solvent.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer (hexane) to a clean glass tube using a Pasteur pipette, being cautious not to disturb the aqueous layer.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. Reconstitute the residue in a known, smaller volume of ethyl acetate (e.g., 200 µL).

-

Transfer: Transfer the final extract to a 2 mL autosampler vial for GC analysis.

GC Operating Conditions and Method Parameters

The successful analysis of MeDEDTC relies on carefully optimized instrumental parameters. The following conditions have been validated for this application.

Table 1: Gas Chromatograph Operating Conditions

| Parameter | Value |

| Injector | Splitless Mode |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Nitrogen or Helium |

| Constant Flow Rate | 1.2 mL/min |

| Oven Program | |

| Initial Temperature | 80°C, hold for 1 minute |

| Ramp Rate | 15°C/min to 280°C |

| Final Temperature | 280°C, hold for 5 minutes |

| NPD Detector | |

| Detector Temperature | 300°C |

| Hydrogen Flow | 3.0 mL/min |

| Air Flow | 60 mL/min |

| Makeup Gas (N₂) Flow | 10 mL/min |

| Bead Voltage/Current | Set according to manufacturer's recommendation for optimal S/N ratio |

Workflow and Data Analysis

The entire analytical process, from sample receipt to final report generation, follows a structured workflow to ensure data integrity and traceability.

Caption: A flowchart of the analytical workflow.

Data Analysis:

-

Peak Identification: The retention time of the peak in the sample chromatogram should match that of the MeDEDTC analytical standard (within a ±2% window).

-

Quantification: A calibration curve is constructed by plotting the peak area of the calibration standards against their known concentrations. The concentration of MeDEDTC in the samples is then determined by interpolating their peak areas from this curve using linear regression.

Results and Discussion

A successful injection will yield a sharp, symmetrical peak for MeDEDTC, well-resolved from any solvent or matrix peaks. The retention time will depend on the specific system but is expected to be consistent under the prescribed conditions.

Method Validation: A trustworthy analytical method must be validated. Key parameters to assess include:

-

Linearity: The calibration curve should exhibit a coefficient of determination (r²) of ≥0.995 over the working concentration range.

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD is typically defined as the concentration that produces a signal-to-noise ratio (S/N) of 3, while the LOQ corresponds to an S/N of 10. For this method, an LOQ in the low µg/mL to high ng/mL range is achievable, depending on the extent of sample concentration.

-

Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Precision (%RSD) should typically be <15%, and accuracy (%Bias) should be within ±15%.

Troubleshooting:

-

Peak Tailing: May indicate active sites in the injector liner or column. Using a deactivated liner and conditioning the column can mitigate this.

-

No Peak or Low Sensitivity: Could be due to analyte degradation in a hot injector, leaks in the system, or issues with the NPD bead. Verify injector temperature and check for system leaks.

-

Baseline Noise: Ensure high-purity gases are used and that the NPD bead is properly conditioned and operating correctly.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantification of this compound. The combination of a 5% phenyl-methylpolysiloxane capillary column and a Nitrogen-Phosphorus Detector affords excellent selectivity and sensitivity. The described liquid-liquid extraction procedure is effective for isolating the analyte from complex aqueous matrices. By following the outlined steps and adhering to good laboratory practices, researchers can achieve accurate and reproducible results essential for clinical monitoring, toxicological assessment, and other applications in scientific research.

Chemical Structure

Caption: The chemical structure of the analyte.

References

-

Johansson, B. (1986). Rapid and sensitive gas chromatographic method for the determination of methyl diethyldithiocarbamate, the main metabolite of disulfiram, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 378, 419-423. [Link]

-

Agilent Technologies. (2014). Dithiocarbamate Pesticides by GC/MS. Application Note 5991-5372EN. [Link]

-

U.S. Environmental Protection Agency (EPA). (1996). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

A Practical Guide to the Synthesis of Transition Metal Dithiocarbamate Complexes: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive guide provides a detailed overview of the synthesis of transition metal dithiocarbamate complexes. Dithiocarbamates (DTCs) are a versatile class of sulfur-containing ligands renowned for their ability to form stable complexes with a wide array of transition metals.[1] These complexes are of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and agriculture, owing to their diverse biological activities and unique physicochemical properties.[2][3][4] This document offers foundational principles, step-by-step experimental protocols, characterization techniques, and critical insights into the underlying chemistry to empower researchers in their synthetic endeavors.

The Foundational Chemistry of Dithiocarbamate Complex Formation

The synthesis of transition metal dithiocarbamate complexes is typically a straightforward and high-yielding process, which contributes to their widespread study.[5] The overall synthesis can be logically divided into two primary stages:

-

Formation of the Dithiocarbamate Ligand: The process begins with the in situ generation of the dithiocarbamate salt. This is achieved through the reaction of a primary or secondary amine with carbon disulfide (CS₂). The reaction is conducted in the presence of a base, most commonly an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the intermediate dithiocarbamic acid, yielding the stable dithiocarbamate salt.[6][7] The base plays a crucial role in driving the reaction forward by neutralizing the acidic proton, which enhances the nucleophilicity of the amine and stabilizes the final salt product.[8]

-

Complexation with a Transition Metal Salt: The freshly prepared aqueous or alcoholic solution of the dithiocarbamate salt is then directly treated with a solution of a suitable transition metal salt (e.g., chlorides, sulfates, or nitrates). This results in a metathesis reaction where the dithiocarbamate ligand displaces the counter-ions of the metal salt, leading to the precipitation of the desired metal dithiocarbamate complex.[1][9] The stoichiometry of the reactants, typically a 2:1 or 3:1 ligand-to-metal molar ratio, is dictated by the preferred coordination number and stable oxidation state of the central metal ion.[1]

The general reaction scheme for the formation of the dithiocarbamate ligand is illustrated below.

Diagram 1: General synthesis of a dithiocarbamate salt.

Experimental Protocols: From Ligand to Complex

The following protocols provide detailed, step-by-step methodologies for the synthesis of a common dithiocarbamate ligand and its subsequent complexation with representative transition metals.

Protocol 2.1: Synthesis of Sodium Diethyldithiocarbamate (NaS₂CNEt₂) Ligand

This protocol details the synthesis of the sodium salt of diethyldithiocarbamate, a widely used precursor.

Materials:

-

Diethylamine (HN(C₂H₅)₂)

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Ethanol or Water (as solvent)

-

Petroleum Ether or Diethyl Ether (for washing)

-

Ice-salt bath

Procedure:

-

Preparation of Base Solution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve a stoichiometric equivalent of sodium hydroxide (e.g., 0.1 mol, 4.0 g) in a minimal amount of water or ethanol.

-

Amine Addition: To the stirred base solution, add one equivalent of diethylamine (e.g., 0.1 mol, 7.3 g). Cool the flask in an ice-salt bath to approximately 0-5 °C. The cooling is critical to manage the exothermic nature of the subsequent reaction.

-

Carbon Disulfide Addition: Add one equivalent of carbon disulfide (e.g., 0.1 mol, 7.6 g) dropwise from the dropping funnel over 30-60 minutes.[10] Maintain vigorous stirring and keep the temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours as it warms to room temperature. A white or pale-yellow precipitate of sodium diethyldithiocarbamate will form.[10]

-

Isolation and Purification: Collect the solid product by filtration. Wash the precipitate several times with cold petroleum ether or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid product under vacuum or in a desiccator. The salt is typically obtained as a hydrate and can be used directly for complexation reactions.[7]

Protocol 2.2: Synthesis of Bis(diethyldithiocarbamato)nickel(II) [Ni(S₂CNEt₂)₂]

This protocol describes the synthesis of a square planar Ni(II) complex, which is generally air-stable.[5]

Materials:

-

Sodium diethyldithiocarbamate (NaS₂CNEt₂)

-

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

-

Ethanol or Methanol

-

Distilled Water

Procedure:

-

Ligand Solution: Dissolve two molar equivalents of the synthesized sodium diethyldithiocarbamate in ethanol or a mixture of ethanol and water (e.g., 0.02 mol in 50 mL).

-

Metal Salt Solution: In a separate beaker, dissolve one molar equivalent of nickel(II) chloride hexahydrate (e.g., 0.01 mol in 25 mL of ethanol/water).

-

Complexation: Slowly add the nickel(II) chloride solution to the stirred dithiocarbamate solution at room temperature. A colored precipitate should form immediately.[1]

-

Reaction and Precipitation: Stir the reaction mixture for 1-2 hours at room temperature or under gentle reflux to ensure complete reaction.[1]

-

Isolation: Collect the precipitate by suction filtration.

-

Washing: Wash the solid product thoroughly with distilled water to remove sodium chloride byproduct, followed by a wash with cold ethanol or diethyl ether.[1]

-

Drying: Dry the dark-colored complex in a desiccator over a drying agent.

Protocol 2.3: Synthesis of Bis(diethyldithiocarbamato)copper(II) [Cu(S₂CNEt₂)₂]

This protocol outlines the synthesis of a common Cu(II) complex.

Materials:

-

Sodium diethyldithiocarbamate (NaS₂CNEt₂)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper(II) Chloride (CuCl₂)

-

Ethanol/Water mixture

Procedure:

-

Ligand Solution: Prepare a solution of sodium diethyldithiocarbamate by dissolving two molar equivalents in an ethanol/water mixture (e.g., 0.02 mol in 50 mL).

-

Metal Salt Solution: Prepare a solution of copper(II) salt by dissolving one molar equivalent in water (e.g., 0.01 mol in 25 mL).

-

Complexation: Add the copper(II) salt solution dropwise to the vigorously stirred ligand solution at room temperature. A dark brown to black precipitate will form instantly.[11]

-

Digestion: Continue stirring the mixture for 30 minutes to an hour to allow for complete precipitation.

-

Isolation and Washing: Filter the solid product and wash it extensively with distilled water, followed by a final rinse with cold ethanol.

-

Drying: Dry the product in a vacuum desiccator.

Workflow for Synthesis and Characterization

A systematic approach is crucial for ensuring the successful synthesis and validation of transition metal dithiocarbamate complexes. The general workflow is depicted below.

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]